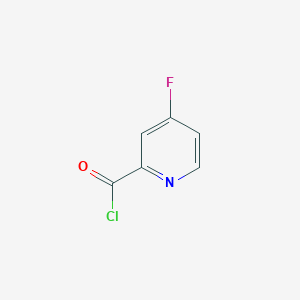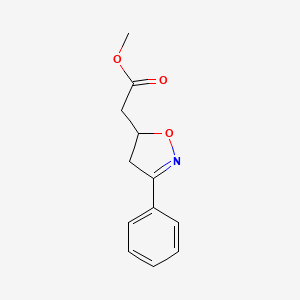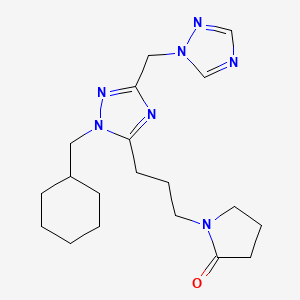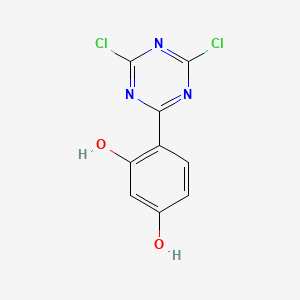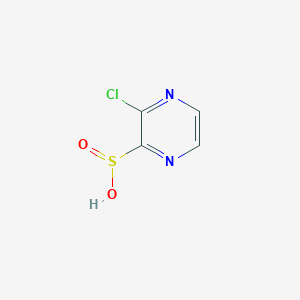
2-Acetyl-6-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-methylbenzonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the second position and a methyl group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-methylbenzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the aromatic ring of 2-methylbenzonitrile using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-acetyl-6-methylbenzoic acid.
Reduction: Formation of 2-acetyl-6-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetyl-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Acetyl-6-methylbenzonitrile involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or carboxylic acids. These reactions are facilitated by enzymes or catalysts, leading to the formation of various biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Acetyl-2-methylbenzonitrile: Similar structure but with the acetyl group at the fourth position, leading to different reactivity and applications
Uniqueness
2-Acetyl-6-methylbenzonitrile is unique due to the specific positioning of the acetyl and methyl groups, which influence its chemical reactivity and potential applications. The compound’s structure allows for selective reactions that are not possible with other similar compounds, making it valuable in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-acetyl-6-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-5H,1-2H3 |
InChI Key |
FNTBYBUPZMUILH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)


